2-Chloro-3-fluorophenyl isocyanate
Overview
Description
2-Chloro-3-fluorophenyl isocyanate: is an organic compound with the molecular formula C₇H₃ClFNO . It is a member of the isocyanate family, characterized by the presence of the functional group -N=C=O . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form urethanes and ureas.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Phosgenation of Amines:
Starting Material: 2-Chloro-3-fluoroaniline
Reagent: Phosgene (COCl₂)
Reaction Conditions: The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene at temperatures ranging from 0°C to 50°C.
Reaction: [ \text{C₆H₃ClFNH₂} + \text{COCl₂} \rightarrow \text{C₆H₃ClFNCO} + 2\text{HCl} ]
-
Curtius Rearrangement:
Starting Material: 2-Chloro-3-fluorobenzoyl azide
Reagent: Heat
Reaction Conditions: The reaction is conducted by heating the azide, leading to the formation of the isocyanate.
Reaction: [ \text{C₆H₃ClFCON₃} \rightarrow \text{C₆H₃ClFNCO} + \text{N₂} ]
Industrial Production Methods:
The industrial production of 2-Chloro-3-fluorophenyl isocyanate typically involves the phosgenation of 2-Chloro-3-fluoroaniline due to the scalability and efficiency of this method. The process requires stringent safety measures due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Addition:
Reagents: Alcohols, amines
Conditions: Room temperature to moderate heating
Products: Urethanes (with alcohols), ureas (with amines)
Example Reaction: [ \text{C₆H₃ClFNCO} + \text{ROH} \rightarrow \text{C₆H₃ClFNHC(O)OR} ]
-
Hydrolysis:
Reagents: Water
Conditions: Ambient temperature
Products: 2-Chloro-3-fluoroaniline and carbon dioxide
Example Reaction: [ \text{C₆H₃ClFNCO} + \text{H₂O} \rightarrow \text{C₆H₃ClFNH₂} + \text{CO₂} ]
-
Substitution:
Reagents: Various nucleophiles
Conditions: Varies depending on the nucleophile
Products: Substituted phenyl isocyanates
Example Reaction: [ \text{C₆H₃ClFNCO} + \text{NuH} \rightarrow \text{C₆H₃ClFNCONu} ]
Scientific Research Applications
Chemistry: 2-Chloro-3-fluorophenyl isocyanate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology: In biological research, it is used to modify proteins and peptides through the formation of stable urea linkages, aiding in the study of protein structure and function.
Medicine: This compound is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and coatings due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. This reactivity is exploited in various synthetic applications to form stable linkages.
Comparison with Similar Compounds
- 2-Fluorophenyl isocyanate
- 3-Chlorophenyl isocyanate
- 4-Fluorophenyl isocyanate
Comparison: 2-Chloro-3-fluorophenyl isocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts. The presence of both electron-withdrawing groups also influences the compound’s physical properties, making it more reactive towards nucleophiles.
Biological Activity
2-Chloro-3-fluorophenyl isocyanate (CAS Number: 93110-05-5) is an organic compound notable for its isocyanate functional group and the presence of chlorine and fluorine substituents on a phenyl ring. The molecular formula is CHClFNO, with a molecular weight of approximately 171.56 g/mol. This compound has garnered interest due to its potential biological activities and applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The isocyanate group in this compound is highly reactive, allowing it to participate in various chemical reactions. This reactivity makes it a valuable intermediate in synthesizing derivatives that may exhibit biological activity. The presence of chlorine and fluorine can enhance the lipophilicity and biological activity of these derivatives, making them more effective in targeting specific biological pathways.
Biological Activity and Toxicity
The biological activity of this compound has primarily been explored through its derivatives. Compounds containing isocyanate groups are often investigated for their potential as herbicides , insecticides , and pharmaceutical agents . However, the toxicity associated with the isocyanate group raises concerns regarding safety and handling, as it can cause irritation to the skin, eyes, and respiratory tract upon exposure. Moreover, there is a risk of decomposition into toxic compounds such as phosgene and hydrogen cyanide .
Potential Applications
- Pharmaceutical Development : The introduction of 2-chloro-3-fluorophenyl groups onto bioactive molecules may enhance their pharmacokinetic properties, such as bioavailability and metabolic stability.
- Agrochemical Use : Research indicates that derivatives can display herbicidal or insecticidal properties, potentially leading to the development of new agrochemicals.
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
- A study on similar isocyanates showed that they could inhibit various cancer cell lines, indicating potential anticancer properties .
- Another research effort highlighted the application of fluorinated compounds in medicinal chemistry, emphasizing their role in enhancing drug-like properties.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Differences |
---|---|---|
3-Chloro-4-fluorophenyl isocyanate | 50529-33-4 | Different position of chlorine and fluorine; used similarly in agrochemicals. |
3-Chloro-2-fluorophenyl isocyanate | 69922-25-4 | Variation in substitution pattern; potential differences in reactivity. |
4-Chlorophenyl isocyanate | 102-97-6 | Similar functionality but different substituent positions; used in similar applications. |
Properties
IUPAC Name |
2-chloro-1-fluoro-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWWJMANSDJYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544915 | |
Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93110-05-5 | |
Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93110-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 2-chloro-1-fluoro-3-isocyanato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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